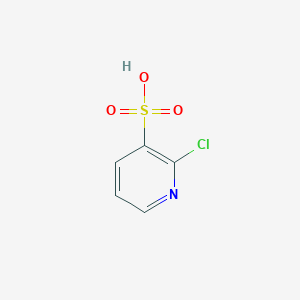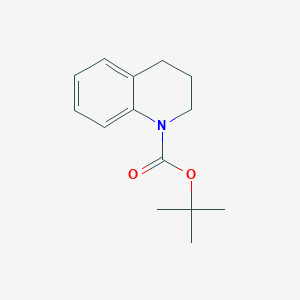
2-Chloropyridine-3-sulfonic acid
Übersicht
Beschreibung
2-Chloropyridine-3-sulfonic acid is a chemical compound with the formula C5H4ClNO3S . It is used in the production of fungicides, insecticides, antihistamines, and antiarrhythmics .
Synthesis Analysis
The synthesis of 2-Chloropyridine-3-sulfonic acid can be achieved through various methods. One such method involves the direct reaction of pyridine with chlorine . Another method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine by a sulpho group, and then reduction to pyridine-3-sulphonic acid .
Molecular Structure Analysis
The molecular structure of 2-Chloropyridine-3-sulfonic acid can be analyzed using various spectroscopic techniques. For instance, FT-IR and FT-Raman spectra can provide valuable information about the vibrational modes of the molecule .
Chemical Reactions Analysis
2-Chloropyridine-3-sulfonic acid can undergo various chemical reactions. For instance, it can react with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle .
Physical And Chemical Properties Analysis
2-Chloropyridine-3-sulfonic acid is a colorless liquid . More detailed physical and chemical properties such as density, melting point, boiling point, solubility in water, and acidity can be found in the PubChem database .
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis : 2-Chloropyridine-3-sulfonic acid derivatives, such as sulfonic acid functionalized pyridinium chloride, are used as efficient catalysts in organic synthesis. They facilitate solvent-free synthesis processes, such as the formation of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones and hexahydroquinolines, which are valuable in medicinal chemistry (Moosavi‐Zare et al., 2013); (Khazaei et al., 2013).
Synthesis of Pyridyl Tribromomethyl Sulfone : It is used in the synthesis of 2-Pyridyl tribromomethyl sulfone, a compound with potential application in chemical synthesis. The study by Zhang Zhen-min (2014) explores the optimization of reaction conditions for this process (Zhang Zhen-min, 2014).
Proton Conductivity : In the field of materials science, derivatives of 2-Chloropyridine-3-sulfonic acid are used to enhance proton conductivity in materials like covalent organic frameworks. These materials are significant for their potential use in fuel cells and other electrochemical applications (Chandra et al., 2016).
Green Catalysis : Certain derivatives, like sulfonic acid-functionalized pyridinium chloride, show promise as green catalysts in the synthesis of complex organic compounds, such as 1,2,4,5-tetrasubstituted imidazoles and tetrahydrobenzo[b]pyran derivatives (Zare et al., 2015); (Zolfigol et al., 2015).
Sensing Applications : Compounds like 3-(2-Benzothiazolyl)-4-hydroxy-benzenesulfonic acid, derived from 2-Chloropyridine-3-sulfonic acid, have been explored for their fluorescent chromism properties and potential use in sensing devices, especially for biologically important molecules (Nakane et al., 2018).
Biodiesel Production : In the energy sector, sulfonic acid derivatives have been used as catalysts in the biodiesel production process, demonstrating their potential in renewable energy technologies (Liu et al., 2020).
Pharmaceutical Synthesis : Its derivatives play a significant role in the synthesis of biologically active compounds, such as pyrido[2,3-d]pyrimidines, which have potential as drug candidates (Moradi et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloropyridine-3-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDRRWFZIWJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376475 | |
| Record name | 2-chloropyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyridine-3-sulfonic acid | |
CAS RN |
6602-56-8 | |
| Record name | 3-Pyridinesulfonic acid, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloropyridine-3-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)

